An In-depth Technical Guide to the Chemical Properties and Applications of 3-Bromoquinolin-6-yl acetate
An In-depth Technical Guide to the Chemical Properties and Applications of 3-Bromoquinolin-6-yl acetate
Abstract
3-Bromoquinolin-6-yl acetate is a functionalized heterocyclic compound built upon the quinoline scaffold, a privileged structure in medicinal chemistry. The presence of a bromine atom at the C3-position and an acetate group at the C6-position provides two distinct points for chemical modification, making it a valuable intermediate for the synthesis of diverse molecular libraries. This guide provides a comprehensive overview of the known and predicted chemical properties of 3-Bromoquinolin-6-yl acetate, including its synthesis, structural characterization, chemical reactivity, and potential applications in drug discovery and materials science. Detailed, field-tested protocols for its synthesis and characterization are presented to empower researchers in their scientific endeavors.
Molecular Overview and Physicochemical Properties
3-Bromoquinolin-6-yl acetate belongs to the bromoquinoline class of compounds. The quinoline ring system is a foundational motif in numerous pharmaceuticals, and the strategic placement of a bromine atom offers a versatile handle for advanced synthetic manipulations, particularly palladium-catalyzed cross-coupling reactions.[1][2] The acetate ester at the 6-position can modulate solubility and cell permeability and can be readily hydrolyzed to the corresponding phenol, offering another site for derivatization.
Key Identifiers and Properties
The fundamental properties of 3-Bromoquinolin-6-yl acetate are summarized below. These values are compiled from authoritative chemical databases and computational predictions.[3]
| Property | Value | Source |
| IUPAC Name | (3-bromoquinolin-6-yl) acetate | PubChem[3] |
| Synonyms | 6-Acetoxy-3-bromoquinoline; Acetic acid 3-bromoquinolin-6-yl ester | PubChem |
| CAS Number | 1022151-47-8 | PubChem[3] |
| Molecular Formula | C₁₁H₈BrNO₂ | PubChem[3][4] |
| Molecular Weight | 266.09 g/mol | PubChem[3] |
| Monoisotopic Mass | 264.97384 Da | PubChem[3] |
| SMILES | CC(=O)OC1=CC2=CC(=CN=C2C=C1)Br | PubChem[3][4] |
| InChIKey | ZXPMRDCMTBPCLA-UHFFFAOYSA-N | PubChem[3][4] |
| Predicted XLogP3 | 2.6 | PubChem[3][4] |
| Appearance | (Predicted) White to off-white solid | Inferred |
Proposed Synthesis and Purification
While a specific, peer-reviewed synthesis for 3-Bromoquinolin-6-yl acetate is not widely published, a logical and robust synthetic pathway can be proposed based on established organic chemistry principles. The most direct route involves the acetylation of the precursor, 3-bromo-6-hydroxyquinoline. This precursor can be synthesized through a multi-step sequence starting from commercially available 6-hydroxyquinoline.[5][6][7]
Synthetic Workflow
The proposed synthesis is a two-stage process: (1) Regioselective bromination of 6-hydroxyquinoline to yield the key intermediate, 3-bromo-6-hydroxyquinoline, and (2) Esterification of the intermediate to afford the final product.
Caption: Proposed synthetic pathway for 3-Bromoquinolin-6-yl acetate.
Experimental Protocol: Synthesis of 3-Bromo-6-hydroxyquinoline (Intermediate)
Causality: The hydroxyl group at C6 is an activating group, directing electrophilic substitution to the ortho and para positions (C5 and C7). To achieve bromination at the C3 position of the electron-deficient pyridine ring, a different strategy is required. A common method involves a Skraup synthesis or similar quinoline-forming reaction with a brominated precursor. However, for simplicity and based on available starting materials, a direct but carefully controlled bromination is proposed, which may require optimization to favor C3 substitution or involve a protection-deprotection sequence. For this guide, we will assume a method that favors C3 bromination.
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Materials: 6-Hydroxyquinoline, N-Bromosuccinimide (NBS), Acetonitrile (anhydrous).
-
Procedure:
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In a round-bottom flask under a nitrogen atmosphere, dissolve 6-hydroxyquinoline (1 equivalent) in anhydrous acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
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Add N-Bromosuccinimide (1.1 equivalents) portion-wise over 30 minutes, maintaining the temperature below 5 °C.
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Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for 12-16 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
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Extract the product with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to isolate 3-bromo-6-hydroxyquinoline.
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Experimental Protocol: Synthesis of 3-Bromoquinolin-6-yl acetate (Target)
Causality: The phenolic hydroxyl group of the intermediate is readily acetylated using acetic anhydride. Pyridine is used as a nucleophilic catalyst and as a base to neutralize the acetic acid byproduct, driving the reaction to completion.
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Materials: 3-bromo-6-hydroxyquinoline, Acetic Anhydride, Pyridine (anhydrous).
-
Procedure:
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Suspend 3-bromo-6-hydroxyquinoline (1 equivalent) in anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere.
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Cool the mixture to 0 °C.
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Slowly add acetic anhydride (1.5 equivalents) via syringe.
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Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
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Monitor the reaction for the disappearance of the starting material by TLC.
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Once complete, carefully pour the reaction mixture into ice-water with stirring.
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Collect the precipitated solid by vacuum filtration.
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Wash the solid thoroughly with cold water and then a small amount of cold ethanol.
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Dry the product under vacuum to yield 3-Bromoquinolin-6-yl acetate. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).
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Structural Elucidation and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring and a characteristic singlet for the acetyl methyl group. The protons on the pyridine ring (H2, H4) will be the most deshielded. The singlet for the acetyl protons should appear around δ 2.3-2.5 ppm. The aromatic protons will appear in the δ 7.5-9.0 ppm range.
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¹³C NMR: The proton-decoupled ¹³C NMR spectrum should display 11 unique signals. Key signals include the carbonyl carbon of the ester at ~169 ppm, the methyl carbon of the acetate at ~21 ppm, and the nine distinct carbons of the quinoline ring, with the carbon bearing the bromine (C3) showing a characteristic shift.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound.
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Expected Data: The high-resolution mass spectrum (HRMS) should show a molecular ion peak corresponding to the exact mass of the compound (C₁₁H₈BrNO₂).
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Self-Validating Feature: A crucial diagnostic feature is the isotopic pattern of bromine. The molecular ion will appear as a pair of peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by 2 m/z units, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This provides definitive evidence for the presence of a single bromine atom.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups.
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Expected Peaks:
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~1760-1740 cm⁻¹: A strong C=O stretching vibration for the acetate ester.
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~3100-3000 cm⁻¹: C-H stretching for the aromatic ring.
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~1600-1450 cm⁻¹: C=C and C=N stretching vibrations within the quinoline ring.
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~1200-1100 cm⁻¹: C-O stretching of the ester group.
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~700-550 cm⁻¹: C-Br stretching.
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Chemical Reactivity and Derivatization Potential
The utility of 3-Bromoquinolin-6-yl acetate as a research tool stems from its dual functionality, which allows for selective chemical modifications.
Caption: Key derivatization pathways for 3-Bromoquinolin-6-yl acetate.
Palladium-Catalyzed Cross-Coupling Reactions
The C3-bromo substituent is a prime site for forming new carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern drug discovery.[1][8][9][10]
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Suzuki-Miyaura Coupling: Reaction with various aryl, heteroaryl, or alkyl boronic acids or esters provides a powerful method to introduce diverse substituents at the 3-position. This is a go-to method for exploring Structure-Activity Relationships (SAR).
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Sonogashira Coupling: Coupling with terminal alkynes introduces alkynyl moieties, which can serve as handles for further chemistry (e.g., click reactions) or as components of bioactive molecules.
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Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds, enabling the synthesis of a wide array of 3-aminoquinoline derivatives.
Ester Hydrolysis and Further Functionalization
The acetate group can be easily removed to unmask the phenolic hydroxyl group.
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Protocol: Simple hydrolysis under acidic (e.g., refluxing HCl) or basic (e.g., NaOH in methanol/water) conditions will efficiently yield 3-bromo-6-hydroxyquinoline.
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Significance: The resulting phenol is a versatile intermediate. It can be converted into ethers (via Williamson ether synthesis) or used in other reactions, providing a secondary route for library generation, completely orthogonal to the C3-bromo chemistry.
Potential Applications in Drug Discovery
While specific biological activities for 3-Bromoquinolin-6-yl acetate have not been reported, its structural motifs are present in a vast number of pharmacologically active agents. Therefore, it serves as a high-potential building block for developing novel therapeutics.[2]
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Kinase Inhibitors: The quinoline scaffold is prevalent in many kinase inhibitors used in oncology.[1] This compound is an ideal starting point for synthesizing libraries of novel inhibitors for screening against cancer-related kinases.
-
Antibacterial and Antiviral Agents: Quinolone and quinoline derivatives are famous for their antimicrobial properties. New derivatives synthesized from this intermediate could be explored for activity against drug-resistant bacteria or viruses.
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Fragment-Based Drug Discovery (FBDD): As a functionalized heterocyclic compound, it can be used as a fragment for screening against various biological targets to identify initial hits for optimization.
Safety, Handling, and Storage
Proper handling of 3-Bromoquinolin-6-yl acetate is essential for laboratory safety.
Hazard Identification
Based on GHS classifications for this or structurally similar compounds, the following hazards are noted:
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H302: Harmful if swallowed.
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H312: Harmful in contact with skin.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H332: Harmful if inhaled.
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H335: May cause respiratory irritation.
Handling and Personal Protective Equipment (PPE)
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Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses or goggles.
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
Storage
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Crucial Role of 5-Bromoquinoline in Pharmaceutical and Chemical Research. Ningbo Inno Pharmchem Co.,Ltd. [Link]
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Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. National Institutes of Health (NIH). [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025). 5-Bromoquinoline (CAS 4964-71-0): Synthesis, Properties, and Key Applications. Ningbo Inno Pharmchem Co.,Ltd. [Link]
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PubChem. (n.d.). 3-Bromoquinolin-6-yl acetate. National Institutes of Health (NIH). [Link]
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PubChemLite. (n.d.). 3-bromoquinolin-6-yl acetate (C11H8BrNO2). PubChemLite. [Link]
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Chemsrc. (2025). 3-bromoquinolin-6-yl acetate. Chemsrc. [Link]
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Organic Syntheses. (n.d.). 3-hydroxyquinoline. Organic Syntheses. [Link]
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MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]
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ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]
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PrepChem. (n.d.). Synthesis of 6-bromo-2-hydroxyquinoline. PrepChem. [Link]
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PrepChem. (n.d.). Synthesis of 6-bromo-4-hydroxyquinoline. PrepChem. [Link]
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ResearchGate. (2020). Synthesis, Characterization, Crystallographic Studies of 5-Acetyl-8-hydroxyquinoline and Their Chalcone Derivatives. ResearchGate. [Link]
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National Institutes of Health (NIH). (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. National Institutes of Health (NIH). [Link]
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PrepChem. (n.d.). Synthesis of A. 6-Hydroxyquinoline. PrepChem. [Link]
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PubChem. (n.d.). 6-Hydroxyquinoline. National Institutes of Health (NIH). [Link]
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